2-(Dimethylamino)hexanoic acid

Lipophilicity LogP Positional isomerism

2-(Dimethylamino)hexanoic acid (CAS 5428-01-3), also designated N,N-dimethylnorleucine, is a non-proteinogenic, alpha-N,N-dimethyl amino acid bearing a linear butyl side chain (C₈H₁₇NO₂; MW 159.23 g/mol). It belongs to the class of alpha-tertiary amino acids, characterized by a fully substituted alpha-amino group that eliminates hydrogen-bond donor capacity at that position.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 5428-01-3
Cat. No. B12106793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)hexanoic acid
CAS5428-01-3
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)N(C)C
InChIInChI=1S/C8H17NO2/c1-4-5-6-7(8(10)11)9(2)3/h7H,4-6H2,1-3H3,(H,10,11)
InChIKeyCXLSDGHWWXDHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)hexanoic acid (CAS 5428-01-3): Core Properties, Identity, and Procurement-Relevant Classification


2-(Dimethylamino)hexanoic acid (CAS 5428-01-3), also designated N,N-dimethylnorleucine, is a non-proteinogenic, alpha-N,N-dimethyl amino acid bearing a linear butyl side chain (C₈H₁₇NO₂; MW 159.23 g/mol) [1]. It belongs to the class of alpha-tertiary amino acids, characterized by a fully substituted alpha-amino group that eliminates hydrogen-bond donor capacity at that position. The compound is chiral at C2 and is commercially supplied as the racemate (CAS 5428-01-3), as the (2S)-enantiomer (CAS 1821839-37-5), or as the (2R)-enantiomer (CAS 2059910-71-1), with typical research-grade purity ≥98% . Its closest structural analogs—differing solely in the ring-position of the dimethylamino substituent or in the presence of an additional amine—exhibit markedly divergent physicochemical and functional properties that preclude indiscriminate substitution.

Why 6-(Dimethylamino)hexanoic Acid and N,N-Dimethyllysine Cannot Replace 2-(Dimethylamino)hexanoic Acid in Research and Industrial Workflows


The dimethylaminohexanoic acid scaffold supports three structurally distinct constitutional isomers that are frequently conflated in procurement databases: the alpha-substituted 2-(dimethylamino)hexanoic acid (target), the omega-substituted 6-(dimethylamino)hexanoic acid (CAS 1072-09-9), and the alpha,epsilon-disubstituted N,N-dimethyllysine (2-amino-6-(dimethylamino)hexanoic acid). Relocating the dimethylamino group from the alpha-carbon to the terminal (omega) position alters the computed lipophilicity by approximately 1.4 XLogP3 units [1][2], eliminates the chiral center essential for stereoselective synthesis, and fundamentally changes the compound's gas-phase fragmentation behavior when employed as a peptide derivatization reagent [3]. N,N-Dimethyllysine introduces an additional primary amine that increases molecular weight to 174.24 g/mol, adds a second hydrogen-bond donor, and raises topological polar surface area to 66.60 Ų (versus 40.5 Ų for the target compound) [4]. These are not incremental variations—they represent discrete chemical entities with non-overlapping structure-activity relationships. The quantitative evidence below demonstrates precisely where substitution fails.

Quantitative Differential Evidence for 2-(Dimethylamino)hexanoic acid vs. Closest Analogs: Procurement-Relevant Comparisons


Lipophilicity Divergence: 2-(Dimethylamino)hexanoic acid is 1.4 XLogP3 Units More Lipophilic than Its Omega-Substituted Positional Isomer

Computational lipophilicity assessment using the XLogP3 algorithm reveals a substantial difference between the alpha- and omega-substituted constitutional isomers. The (2S)-enantiomer of the target compound yields an XLogP3-AA value of −0.6 [1], while 6-(dimethylamino)hexanoic acid (omega-isomer) yields an XLogP3 value of −2.0 [2]. The difference of +1.4 logP units indicates that the alpha-substituted isomer partitions more favorably into hydrophobic environments. A separate computational method (ChemScene, algorithm unspecified) reports LogP = 1.1914 for the racemic target compound , further supporting the directional trend. The alpha-substitution positions the ionizable dimethylamino group adjacent to the carboxylic acid, enabling intramolecular charge stabilization that reduces the desolvation penalty associated with the omega-isomer's terminally exposed basic amine.

Lipophilicity LogP Positional isomerism Membrane permeability

Mass Spectrometry Fragmentation Mode: Alpha-Dimethylamino Derivatization Yields Dominant a1 Reporter Ions, Whereas Omega-Derivatization Behaves as a Passive Mass Tag

McShane et al. (2014) conducted a systematic head-to-head comparison of five linear ω-dimethylamino acids (dim-2 through dim-6) used to derivatize tryptic peptides, analyzing collisional fragmentation via tandem mass spectrometry [1]. Peptides derivatized with the alpha-dimethylamino acid (dim-2, i.e., 2-(dimethylamino)acetic acid) exhibited active fragmentation: the dominant f1 (*a1) ion at m/z 58.06 was produced with high intensity, driven by participation of the dimethylamino group in fragmentation chemistry. In contrast, peptides derivatized with dim-6 (6-(dimethylamino)hexanoic acid, the omega-isomer) showed passive fragmentation behavior—producing a full series of *a, *b, and y ions with the derivatizing group retained, accompanied by markedly reduced cyclization product intensity (cyc2+ at m/z 404.72) and high residual precursor ion intensity [1]. The transition from active to passive derivatization required five methylene groups of separation between the terminal dimethylamino group and the amide bond. 2-(Dimethylamino)hexanoic acid, bearing the dimethylamino group at the alpha-position with a butyl side chain, is predicted to exhibit active fragmentation behavior analogous to dim-2, but with a mass shift of +56 Da (four methylene units) on all derivatization-carrying fragment ions relative to dim-2-derivatized peptides.

Quantitative proteomics Peptide derivatization Tandem mass spectrometry Multiple reaction monitoring

Chirality at C2: A Definitive Structural Feature Absent in the Achiral 6-(Dimethylamino)hexanoic Acid Positional Isomer

2-(Dimethylamino)hexanoic acid possesses a stereogenic center at the alpha-carbon (C2), making it available as three distinct procurement entities: the racemate (CAS 5428-01-3) , the (2S)-enantiomer (CAS 1821839-37-5) [1], and the (2R)-enantiomer (CAS 2059910-71-1) . In contrast, 6-(dimethylamino)hexanoic acid (CAS 1072-09-9) is achiral—the dimethylamino group is attached to a terminal methylene and no stereocenter exists [2]. This difference is absolute and binary. The (2R)-enantiomer is specifically categorized as a chiral non-canonical amino acid (ncAA) of interest for chemical biology and drug discovery, with documented use as a chiral auxiliary or synthon in stereoselective synthesis . The enantiopure forms enable diastereoselective transformations that cannot be achieved with any achiral analog.

Chirality Stereoselective synthesis Chiral auxiliary Enantiopure building block

Reduced Conformational Flexibility: One Fewer Rotatable Bond Relative to the Omega-Isomer Constrains the Conformational Landscape

The number of rotatable bonds is a primary determinant of molecular flexibility and entropic cost upon binding. 2-(Dimethylamino)hexanoic acid contains 5 rotatable bonds as computed by both PubChem (Cactvs 3.4.8.18) [1] and ChemScene . The positional isomer 6-(dimethylamino)hexanoic acid contains 6 rotatable bonds [2]. The single-bond difference arises because the alpha-substitution places the dimethylamino group at the same carbon as the carboxylic acid, effectively reducing the degrees of freedom in the molecular backbone. This reduced flexibility translates to a lower conformational entropic penalty upon target binding or crystallization, and may contribute to more predictable conformational preferences in solution.

Conformational analysis Rotatable bonds Molecular flexibility Entropic penalty

Base Strength and Ionization State: Alpha-Dimethylamino Substitution Modulates the pKa of the Adjacent Carboxylic Acid Relative to Omega-Substituted Analogs

In alpha-amino acids, the proximity of the amino and carboxyl groups enables formation of a stable zwitterionic species that depresses the apparent pKa of the carboxylic acid and elevates the pKa of the amino group relative to isolated functional groups. For 6-(dimethylamino)hexanoic acid, the predicted carboxylic acid pKa is 4.69 ± 0.10 , consistent with a simple aliphatic carboxylic acid minimally perturbed by the remote tertiary amine. For the target compound, the alpha-positioning of the dimethylamino group places the basic nitrogen within through-bond and through-space proximity to the carboxyl group, predicted to lower the carboxylic acid pKa (enhanced acidity) and raise the dimethylammonium pKa (enhanced basicity). Direct experimental pKa data for 2-(dimethylamino)hexanoic acid have not been identified in the peer-reviewed literature at the time of this analysis; however, the N,N-dimethyllysine analog exhibits a computed acid pKa of 2.84 [1], consistent with the alpha-substitution effect. This pKa shift alters the compound's ionization state at physiological pH, directly impacting aqueous solubility, logD, and membrane partitioning behavior relative to the omega-isomer.

pKa Ionization Zwitterion Aqueous solubility

Research and Industrial Application Scenarios Where 2-(Dimethylamino)hexanoic acid Provides Demonstrable Advantages Over Closest Analogs


Quantitative Discovery Proteomics Requiring Intense Reporter Ions for Precursor Ion Scanning

In discovery-phase quantitative proteomics workflows that employ dimethyl labeling with precursor ion scanning, the active fragmentation behavior predicted for 2-(dimethylamino)hexanoic acid-derivatized peptides—yielding dominant a1-type reporter ions—provides enhanced sensitivity for peptide detection. This application exploits the class-level fragmentation evidence from McShane et al. (2014) demonstrating that alpha-dimethylamino derivatization produces intense f1 ions suitable as universal mass tags for precursor ion scans [1]. The mass shift of +56 Da relative to dim-2 (2-(dimethylamino)acetic acid) derivatization offers an additional dimension of isotopic separation when multiplexing with stable isotope labeling. The omega-isomer (6-(dimethylamino)hexanoic acid) would be contraindicated for this application, as its passive fragmentation retains the derivatizing group on multiple fragments, diluting the reporter ion signal.

Stereoselective Synthesis Employing Chiral Auxiliaries or Enantiopure Building Blocks

The (2R)- and (2S)-enantiomers of 2-(dimethylamino)hexanoic acid serve as chiral non-canonical amino acid building blocks for asymmetric synthesis, including incorporation as chiral auxiliaries or synthons to direct diastereoselective transformations . The achiral 6-(dimethylamino)hexanoic acid cannot fulfill this role. Additionally, the target compound's reduced conformational flexibility (5 vs. 6 rotatable bonds) [2][3] may confer more predictable stereochemical outcomes in auxiliary-directed reactions. The higher lipophilicity of the target compound (XLogP3 = −0.6 vs. −2.0 for the omega-isomer) [2] also facilitates organic-phase reactions and extraction during multi-step synthetic sequences.

Linker Chemistry for Antibody-Drug Conjugates (ADCs) and Targeted Delivery Constructs

Patent literature identifies 2-(dimethylamino)hexanoic acid as a component of cleavable linker systems in ADC design, where the tertiary alpha-dimethylamino group modulates linker stability and enzymatic cleavage rates [4]. The alpha-substitution pattern confers distinct steric and electronic properties at the amide bond junction compared to an omega-substituted linker, directly influencing the rate of lysosomal protease cleavage—a parameter that must be precisely tuned for effective payload release. The chiral center additionally permits enantiomer-specific optimization of linker cleavage kinetics, a degree of freedom unavailable with the achiral omega-isomer.

Physicochemical Property Optimization in Lead Compound Design

When incorporating a dimethylamino acid fragment into a lead series, the 1.4-unit higher XLogP3 of 2-(dimethylamino)hexanoic acid relative to 6-(dimethylamino)hexanoic acid [2][3] translates to measurably different ADME predictions: superior passive membrane permeability, higher organic-phase solubility for formulation, and distinct logD profiles at physiological pH due to the alpha-substitution pKa effect [5]. The one fewer rotatable bond reduces conformational entropy, potentially improving binding affinity through a lower entropic penalty. These computationally predictable differences enable rational selection of the alpha-isomer when the design hypothesis requires enhanced membrane penetration or reduced molecular flexibility—without resorting to empirical trial-and-error screening of both isomers.

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